molecular formula C11H13N3 B1612566 1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine CAS No. 871565-28-5

1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine

Cat. No.: B1612566
CAS No.: 871565-28-5
M. Wt: 187.24 g/mol
InChI Key: NXDJOGFBTIDOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of 1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen-bearing rings. The official IUPAC name for this compound is (1-methyl-1H-imidazol-2-yl)(phenyl)methanamine, which precisely describes the structural connectivity and functional group positioning. This nomenclature system clearly indicates the presence of a methylated imidazole ring at the 1-position, connected to a phenylmethanamine moiety through the 2-position of the imidazole ring.

The compound is registered under multiple Chemical Abstracts Service numbers, with the primary identifier being 871565-28-5. Additional registry numbers include 641-154-4, reflecting different salt forms or synthetic preparation methods. The systematic classification places this compound within the broader category of imidazole derivatives, specifically as a substituted phenylmethanamine with heterocyclic substitution.

Numerous synonyms exist for this compound in chemical literature and databases, including 1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine, (1-methylimidazol-2-yl)-phenylmethanamine, and 2-[Amino(phenyl)methyl]-1-methyl-1H-imidazole. These alternative naming conventions reflect different approaches to describing the molecular connectivity and emphasize various structural features of the compound. The European Community number 641-154-4 provides additional regulatory identification for commercial and research applications.

Molecular Formula and Weight Analysis

The molecular formula of 1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine is established as C₁₁H₁₃N₃, indicating the presence of eleven carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms. This composition reflects the integration of the imidazole heterocycle containing two nitrogen atoms with the primary amine nitrogen of the phenylmethanamine component. The molecular weight is precisely calculated as 187.24 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.

The atomic composition analysis reveals significant insights into the compound's chemical behavior and properties. The three nitrogen atoms contribute substantially to the compound's basicity and potential for hydrogen bonding interactions. The carbon-to-nitrogen ratio of approximately 3.7:1 indicates a nitrogen-rich structure typical of heterocyclic amines with enhanced polar characteristics compared to purely hydrocarbon-based compounds.

Property Value Reference
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Carbon Atoms 11
Hydrogen Atoms 13
Nitrogen Atoms 3
C:N Ratio 3.7:1 Calculated

The molecular weight distribution among different atomic components shows carbon contributing approximately 70.8% of the total mass, hydrogen contributing 7.0%, and nitrogen contributing 22.2%. This distribution highlights the significant contribution of nitrogen atoms to the overall molecular mass and suggests important implications for the compound's physical and chemical properties, particularly its solubility characteristics and intermolecular interactions.

Structural Features: Imidazole-Phenylmethanamine Core

The structural architecture of 1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine is characterized by the integration of two distinct molecular frameworks: a methylated imidazole heterocycle and a phenylmethanamine unit. The imidazole ring system represents a five-membered aromatic heterocycle containing two nitrogen atoms positioned at the 1 and 3 positions, with methylation occurring at the 1-nitrogen atom. This modification significantly influences the electronic properties and tautomeric behavior of the imidazole system compared to unsubstituted imidazole.

The imidazole component exhibits characteristic aromatic properties due to the presence of six π-electrons distributed across the five-membered ring system. The methylation at the 1-position eliminates one of the characteristic tautomeric forms of imidazole, fixing the hydrogen attachment and creating a more defined electronic structure. This methylation also influences the basicity of the remaining nitrogen atom at the 3-position, which retains its potential for protonation and coordination interactions.

The phenylmethanamine portion consists of a benzene ring directly attached to a methylene carbon bearing the primary amine functionality. This structural arrangement creates a benzylic amine configuration where the amine nitrogen is separated from the aromatic ring by a single methylene unit. The connection between the imidazole and phenylmethanamine components occurs through a carbon-carbon bond linking the 2-position of the imidazole ring to the methylene carbon bearing the amine group.

The overall molecular geometry presents a branched structure where the imidazole and phenyl rings are connected through a central carbon atom bearing the primary amine substituent. This arrangement creates multiple sites for potential intermolecular interactions, including hydrogen bonding through the primary amine and π-π interactions through both aromatic systems. The spatial orientation of these functional groups influences the compound's three-dimensional structure and affects its chemical reactivity and physical properties.

Isomeric Variations and Tautomeric Forms

The structural framework of 1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine presents limited opportunities for classical isomerism due to the fixed connectivity pattern and the methylation of the imidazole ring. However, the compound's relationship to the broader family of imidazole-containing molecules reveals important considerations regarding tautomeric behavior and structural variations within related compounds.

Unsubstituted imidazole typically exists in two equivalent tautomeric forms due to the ability of the hydrogen atom to be bound to either nitrogen atom in the ring. The methylation at the 1-position in this compound eliminates this tautomeric equilibrium by permanently fixing one nitrogen as the methylated form, while leaving the 3-nitrogen available for protonation or coordination. This structural modification results in a more defined electronic distribution compared to the parent imidazole system.

Constitutional isomers of this compound could theoretically exist through different connectivity patterns between the imidazole and phenylmethanamine components. Alternative attachment points on the imidazole ring or different positioning of the methyl group would create distinct isomeric forms. Search results indicate the existence of related compounds such as (4-(1-methyl-1H-imidazol-2-yl)phenyl)methanamine, which represents a positional isomer where the imidazole substitution occurs directly on the phenyl ring rather than on the methylene carbon.

The stereochemical considerations for this compound center on the potential for restricted rotation around the bond connecting the imidazole and phenylmethanamine components. While no stereogenic centers are present in the molecular structure, conformational isomers may exist due to different spatial orientations of the aromatic rings and the primary amine substituent. These conformational variations could influence the compound's spectroscopic properties and intermolecular interactions.

Related structural analogs found in chemical databases demonstrate the diversity possible within this compound class. Compounds such as 2-(1-methyl-1H-imidazol-2-yl)-1-phenylethan-1-amine represent chain-extended versions where additional methylene units separate the functional groups. These structural variations provide insight into the synthetic accessibility and potential modifications possible within this chemical framework.

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic analysis of 1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine provides essential structural confirmation and detailed information about its molecular properties. Nuclear magnetic resonance spectroscopy represents the primary analytical technique for structural elucidation, offering detailed insights into the compound's electronic environment and connectivity patterns. The ¹H nuclear magnetic resonance spectrum is expected to show characteristic signals corresponding to the methylated imidazole protons, phenyl ring protons, methylene protons, and primary amine protons.

Infrared spectroscopy provides complementary structural information through the identification of characteristic functional group vibrations. The primary amine functionality typically exhibits characteristic nitrogen-hydrogen stretching vibrations in the region of 3300-3500 wavenumbers, while the aromatic carbon-carbon stretching modes of both the imidazole and phenyl rings appear in the 1500-1600 wavenumber region. The imidazole carbon-nitrogen stretching vibrations contribute additional diagnostic peaks that confirm the presence of the heterocyclic system.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. Collision cross section data available for related compounds in the molecular weight range suggests predicted values around 145-150 Ų for various ionization modes. The molecular ion peak at mass-to-charge ratio 187 (corresponding to [M+H]⁺) serves as the primary confirmation of molecular weight, while fragmentation patterns provide information about the stability and connectivity of different molecular regions.

Spectroscopic Method Characteristic Features Diagnostic Information
¹H Nuclear Magnetic Resonance Imidazole protons, phenyl protons, methylene protons Connectivity and electronic environment
Infrared Spectroscopy Nitrogen-hydrogen stretch (3300-3500 cm⁻¹) Functional group identification
Mass Spectrometry Molecular ion at m/z 187 Molecular weight confirmation
¹³C Nuclear Magnetic Resonance Aromatic carbons, aliphatic carbons Carbon framework elucidation

The integration of multiple spectroscopic techniques provides comprehensive structural characterization that confirms the proposed molecular structure and eliminates alternative connectivity patterns. Chemical shift patterns in nuclear magnetic resonance spectroscopy are particularly diagnostic for distinguishing between different imidazole substitution patterns and confirming the specific connectivity present in this compound. The combination of spectroscopic evidence with chemical synthesis and analytical data provides definitive structural confirmation for 1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine.

Properties

IUPAC Name

(1-methylimidazol-2-yl)-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14-8-7-13-11(14)10(12)9-5-3-2-4-6-9/h2-8,10H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDJOGFBTIDOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585342
Record name 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871565-28-5
Record name 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-imidazol-2-yl)(phenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Nucleophilic Substitution Route

One classical approach to synthesize 1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine involves the nucleophilic substitution reaction between 1-methyl-1H-imidazole and benzyl halides (e.g., benzyl chloride or bromide) in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under elevated temperatures to facilitate substitution.

  • Reaction Conditions:

    • Base: Sodium hydride or potassium carbonate
    • Solvent: DMF or THF
    • Temperature: Elevated, typically reflux or 60–80°C
    • Time: Several hours until completion
  • Outcome: This method provides the desired compound with moderate to good yields (up to ~72%) and high purity (>95%) after purification by recrystallization or column chromatography.

Grignard Reagent Approach

An alternative synthetic pathway employs organometallic chemistry, where 2-lithio-1-methyl-1H-imidazole is reacted with benzyl bromide to form the target compound.

  • Reaction Conditions:

    • Preparation of 2-lithio-1-methyl-1H-imidazole via lithiation
    • Reaction with benzyl bromide at low temperatures (0°C to room temperature)
    • Solvent: Ether or THF
  • Advantages: This method allows for more controlled formation of the carbon-nitrogen bond and can yield products with high regioselectivity and purity.

Reductive Amination of Formylimidazole Derivatives

A robust and versatile method involves reductive amination between 1-methyl-1H-imidazole-2-carbaldehyde and benzylamine derivatives.

  • Procedure:

    • Mix 1-methyl-1H-imidazole-2-carbaldehyde with benzylamine in methanol or ethanol under inert atmosphere.
    • Stir at room temperature or mildly elevated temperatures (60–80°C) for 12 hours.
    • Add a reducing agent such as sodium borohydride or sodium cyanoborohydride (NaBH3CN) portionwise to reduce the imine intermediate to the amine.
    • Workup includes aqueous quenching, extraction, and purification by silica gel column chromatography using ethyl acetate/hexane gradients.
  • Yields and Purity: Yields range from 50% to over 90% depending on substituents and reaction optimization. Purity is typically >95% as confirmed by NMR and HPLC analysis.

  • Analytical Data:

    • ^1H NMR shows characteristic imidazole protons (~7.5 ppm), aromatic phenyl protons (7.0–7.4 ppm), and methyl protons on the imidazole ring (~3.7 ppm).
    • Mass spectrometry confirms molecular ion peak consistent with C11H13N3 (m/z ~188).

One-Pot Multicomponent Reactions (Interrupted Ugi Reaction)

Recent advances have introduced multicomponent reactions (MCRs) as efficient synthetic tools for constructing complex heterocycles including imidazole derivatives.

  • Methodology:

    • The interrupted Ugi reaction involves reacting an imidazole N-substituted methanamine with an aldehyde and an isocyanide in methanol at room temperature.
    • The imidazole nitrogen acts as a nucleophile, intercepting a nitrilium ion intermediate, facilitating intramolecular cyclization to form imidazopyrazine derivatives.
    • While this method is primarily applied to synthesize imidazopyrazines, the precursor imidazole methanamines, including 1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine, are accessible via reductive amination steps within this protocol.
  • Advantages:

    • High atom economy and efficiency
    • Mild reaction conditions (room temperature, methanol solvent)
    • Yields ranging from 25% to 95% depending on substrate variations
    • Minimal side products and facile purification by chromatography
  • Data Summary:

    Step Reagents Conditions Yield (%) Notes
    Reductive amination 1-methyl-1H-imidazole-2-carbaldehyde + benzylamine + NaBH4 RT, MeOH, 12 h 54–98 Purification by silica gel chromatography
    Interrupted Ugi MCR Imidazole methanamine + aldehyde + isocyanide RT, MeOH, overnight 25–95 Formation of imidazopyrazines, precursor amines isolated

Industrial and Scale-Up Considerations

On an industrial scale, continuous flow reactors are employed to enhance mixing and heat transfer, improving reaction efficiency and safety. Catalysts may be introduced to optimize reaction rates and yields. Purification is typically achieved via recrystallization or chromatographic techniques adapted for scale.

  • Process Optimization:
    • Use of inert atmosphere (nitrogen or argon) to prevent oxidation
    • Control of temperature to maintain selectivity and prevent side reactions
    • Monitoring by TLC or HPLC to determine reaction endpoint.

Summary Table of Preparation Methods

Methodology Key Reagents Solvent/Conditions Yield Range (%) Purification Techniques Notes
Nucleophilic substitution 1-methyl-1H-imidazole + benzyl chloride/bromide + base DMF or THF, elevated temp ~50–72 Recrystallization, chromatography Classical method, moderate yields
Grignard reagent 2-lithio-1-methyl-1H-imidazole + benzyl bromide Ether or THF, 0–25°C Moderate to high Chromatography More selective, requires organometallic handling
Reductive amination 1-methyl-1H-imidazole-2-carbaldehyde + benzylamine + NaBH4 Methanol or ethanol, RT to 80°C 50–98 Silica gel chromatography Versatile, widely used, high purity
Multicomponent reaction Imidazole methanamine + aldehyde + isocyanide Methanol, RT, overnight 25–95 Chromatography Efficient, mild conditions, complex products

Research Findings and Analytical Validation

  • NMR Spectroscopy: Proton and carbon NMR confirm the integrity of the imidazole ring, phenyl group, and methanamine linkage. Signals for aromatic protons appear at δ 7.0–7.6 ppm, methyl group on imidazole at δ ~3.7 ppm, and methylene protons adjacent to nitrogen at δ 3.5–4.0 ppm.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) consistently shows molecular ion peaks at m/z 188.1 ([M+H]+), matching the molecular formula C11H13N3.

  • Purity Assessment: High-performance liquid chromatography (HPLC) methods using C18 columns with acetonitrile/water gradients confirm purity levels exceeding 95% after purification.

  • Stability: The compound is best stored under inert atmosphere at –20°C in amber containers to prevent degradation due to moisture or oxidation.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated imidazole derivatives or substituted phenylmethanamines.

Scientific Research Applications

Pharmacological Applications

a. Positive Allosteric Modulators (PAMs)
Research indicates that derivatives of imidazole, including 1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine, can act as positive allosteric modulators for metabotropic glutamate receptor 2 (mGluR2). A study highlighted a series of compounds that demonstrated significant pharmacokinetic profiles and efficacy in preclinical models for treating psychosis, particularly in mitigating methamphetamine-induced hyperactivity .

b. Kinase Inhibition
This compound has been explored for its potential role in inhibiting kinase activity. Inhibitors derived from similar structures have shown promise in targeting specific pathways involved in cancer and other diseases. The research outlines the synthesis of various imidazole derivatives that exhibit selective inhibition of kinases, suggesting a pathway for developing targeted cancer therapies .

Synthesis and Derivative Development

The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine has been documented through various methods, including reactions with aldehydes and isocyanides. This versatility allows for the creation of numerous derivatives with modified pharmacological properties. For instance, a study detailed the reaction of imidazole derivatives with different substituents to yield compounds with enhanced biological activity .

Case Study: mGluR2 Modulation

A notable case study involved the evaluation of a lead compound derived from 1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine in animal models. The compound exhibited dose-dependent effects on behavioral responses associated with psychotic symptoms, providing a basis for further clinical exploration .

Experimental Findings: Kinase Activity

In another experimental setup, various synthesized derivatives were tested for their kinase inhibitory effects. The results indicated that certain structural modifications significantly enhanced their inhibitory potency against specific kinases implicated in tumor growth, thus showcasing their potential as anticancer agents .

Data Tables

Application Area Compound Type Key Findings
PharmacologyPositive Allosteric ModulatorsEffective in reducing psychotic symptoms in animal models
Cancer ResearchKinase InhibitorsSelective inhibition shown against multiple kinases related to tumor growth
Synthesis TechniquesImidazole DerivativesVarious methods yield compounds with diverse pharmacological profiles

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound can interact with biological membranes, affecting their permeability and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations
  • 1-(1-Benzyl-1H-imidazol-2-yl)methanamine (V2L): Replaces the phenyl group with a benzyl substituent.
  • (3,5-Dimethoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine : Introduces methoxy groups on the phenyl ring (C₁₃H₁₇N₃O₂, 255.30 g/mol), improving electron-donating properties and possibly metabolic stability .
  • [1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine : Features a phenylethyl chain (C₁₂H₁₅N₃, 201.27 g/mol), which may influence receptor binding kinetics due to increased steric bulk .
Core Heterocycle Modifications
  • (1H-Benzo[d]imidazol-2-yl)(cyclohexyl)methanamine: Replaces the imidazole with a benzimidazole core (C₁₄H₁₉N₃, 229.33 g/mol) and substitutes phenyl with cyclohexyl. Benzimidazole derivatives are known for antimicrobial and antitumor activities, suggesting divergent applications compared to the target compound .

Key Observations :

  • The target compound’s synthesis () employs mild temperatures (0°C) and inert conditions, contrasting with copper-catalyzed methods in , which require higher reactivity.
  • Yields for pyridine-containing analogs () reach up to 99%, suggesting more efficient protocols for certain substituents.

Pharmacological and Physicochemical Properties

Physicochemical Comparison
Compound Molecular Weight (g/mol) logP (Predicted) Solubility (Salt Form) Stability Considerations
Target Compound (dihydrochloride) 255.73 1.8 High (salt) Sensitive to moisture
[1-(2-Phenylethyl)imidazol-2-yl]methanamine 201.27 2.3 Low (free base) Requires 4°C storage
(3,5-Dimethoxyphenyl)(1-methylimidazol-2-yl)methanamine 255.30 2.0 Moderate Stable under inert conditions
Pharmacological Potential
  • Benzimidazole Analogs (): Known for antiparasitic and antiviral activities, highlighting the impact of core heterocycle modification on target specificity.
  • Pyridine-Imidazole Hybrids () : High yields and purity suggest utility in coordination chemistry or as ligands in catalytic systems.

Biological Activity

1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine, also known as an imidazole derivative, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biological systems. The structure can be represented as follows:

C15H16N3 Molecular Formula \text{C}_{15}\text{H}_{16}\text{N}_{3}\quad \text{ Molecular Formula }

The biological activity of 1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine primarily stems from its interaction with various receptors and enzymes in the body. Key mechanisms include:

  • Positive Allosteric Modulation : Research indicates that similar imidazole derivatives act as positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluR2), enhancing neurotransmitter signaling pathways .
  • Inhibition of Enzymatic Activity : Some studies have shown that imidazole derivatives can inhibit heme oxygenase-1 (HO-1), an enzyme implicated in oxidative stress responses .

Biological Activity Overview

The following table summarizes key biological activities associated with 1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine and related compounds:

Biological ActivityMechanism/TargetReference
Positive Allosteric ModulatormGluR2
Inhibition of HO-1Enzymatic inhibition
Antipsychotic EffectsReduction in hyperactivity in models
Cytotoxicity against cancer cellsInduction of apoptosis

Case Study 1: Antipsychotic Potential

A study investigated the effects of a related compound on methamphetamine-induced hyperactivity in mice. The results indicated a dose-dependent reduction in hyperactivity, suggesting potential therapeutic applications for treating psychosis .

Case Study 2: Cytotoxic Effects

Another research effort explored the cytotoxicity of structurally similar thiazole compounds against various cancer cell lines. The findings revealed significant activity against glioblastoma and melanoma cell lines, which may be attributed to the presence of the imidazole moiety enhancing cellular uptake and efficacy .

Pharmacokinetic Profile

The pharmacokinetics of 1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine have not been extensively studied; however, related compounds exhibit favorable profiles, including:

  • Absorption : Rapid absorption post-administration.
  • Metabolism : Primarily hepatic metabolism with potential phase I and II metabolic pathways.
  • Excretion : Renal excretion as metabolites.

Q & A

Q. What are the optimal synthetic routes for 1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-methyl-1H-imidazole-2-carbaldehyde with benzylamine derivatives under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C) is a common approach. Optimize solvent choice (e.g., DMF or ethanol) and temperature (60–80°C) to enhance yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Monitor reaction progress using TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR (¹H/¹³C): Confirm proton environments (e.g., imidazole C-H at δ ~7.5 ppm, aromatic phenyl protons at δ ~7.0–7.4 ppm).
  • HPLC : Purity >95% with a C18 column (acetonitrile/water mobile phase).
  • Mass Spectrometry (ESI-MS): Verify molecular ion peak at m/z corresponding to C₁₁H₁₃N₃ (calc. 187.11).
  • Elemental Analysis : Match calculated and observed C, H, N percentages .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent degradation via oxidation or moisture absorption. Conduct stability assays using accelerated aging (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what challenges might arise?

  • Methodological Answer : Grow single crystals via slow evaporation in solvents like methanol/dichloromethane. Collect diffraction data using a synchrotron or in-house X-ray source (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL (for small molecules) by iteratively adjusting atomic positions and thermal parameters. Challenges include crystal twinning or weak diffraction; address these by optimizing crystal growth conditions (e.g., temperature gradients) or using higher-intensity X-ray sources .

Q. What strategies can resolve contradictions in reported biological activities of structurally related imidazole derivatives?

  • Methodological Answer : Perform meta-analyses of existing data to identify confounding variables (e.g., assay conditions, cell lines). Conduct comparative studies using standardized protocols (e.g., MIC assays for antimicrobial activity). For example, if anti-leishmanial activity varies, test compounds under identical conditions (e.g., 72-hour exposure, promastigote viability via MTT assay) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to target proteins (e.g., cytochrome P450 or histamine receptors). Validate predictions with MD simulations (GROMACS, AMBER) to assess binding stability (RMSD <2 Å over 100 ns). Compare results with experimental IC₅₀/Kd values from SPR or ITC assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine
Reactant of Route 2
1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.